molecular formula C11H19NO B1367770 1-Cyclohexylpiperidin-2-one

1-Cyclohexylpiperidin-2-one

Cat. No. B1367770
M. Wt: 181.27 g/mol
InChI Key: JPYDXBFCXGMKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713979B2

Procedure details

Add NaH (550 g, 14 mmol) into a solution of 5-chloro-N-cyclohexylpentanamide (3 g, 14 mmol) in acetonitrile (100 mL). Stir the reaction at room temperature for 12 hours. Add NaH (1 g, 28 mmol) and continue to stir for 2 days. Pour the reaction into ice and water. Wash the reaction with brine, dry with sodium sulfate, filter and concentrate. Purify the residue by column chromatography to afford the title compound (1.5 g, 60%) as a white solid. 1H NMR (CDCl3): 4.44-4.54 (m, 1H), 3.14 (m, 2H), 2.36-2.42 (m, 2H), 1.70-1.84 (m, 6H), 1.60-1.70 (m, 4H), 1.32-1.48 (m, 4H), 1.00-1.12 (m, 1H).
Name
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][CH2:5][CH2:6][CH2:7][C:8]([NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)=[O:9].O>C(#N)C>[CH:11]1([N:10]2[CH2:4][CH2:5][CH2:6][CH2:7][C:8]2=[O:9])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
ClCCCCC(=O)NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
to stir for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
Pour
WASH
Type
WASH
Details
Wash
CUSTOM
Type
CUSTOM
Details
the reaction with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.